molecular formula C7H8INO B8359321 5-Iodo-3,6-dimethylpyridin-2(1H)-one

5-Iodo-3,6-dimethylpyridin-2(1H)-one

Cat. No. B8359321
M. Wt: 249.05 g/mol
InChI Key: XTTFLIKXWAIWSV-UHFFFAOYSA-N
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Patent
US08653248B2

Procedure details

2-Amino-3,6-dimethyl-5-iodopyridine (4.01 g, 16.2 mmol) was dissolved in 0.5 M H2SO4 (70 mL) and the resulting solution cooled to 0° C. with stirring. A solution of sodium nitrite (3.3 g, 48.0 mmol) in H2O (5 mL) was added dropwise over 10 min. at 0° C. with vigorous stirring. After 1.5 h the cooling bath was removed and the mixture warmed to r.t. over 1 h. The solid was vacuum filtered, washed with H2O (50 mL), the solids air dried and then dried under vacuum for 18 h, yielding 3.9 g (15.7 mmol, 97%) of white solid.
Quantity
4.01 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([I:9])=[C:4]([CH3:10])[N:3]=1.N([O-])=[O:12].[Na+]>OS(O)(=O)=O.O>[CH3:8][C:7]1[C:2](=[O:12])[NH:3][C:4]([CH3:10])=[C:5]([I:9])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.01 g
Type
reactant
Smiles
NC1=NC(=C(C=C1C)I)C
Name
Quantity
70 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1.5 h the cooling bath was removed
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed to r.t. over 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with H2O (50 mL)
CUSTOM
Type
CUSTOM
Details
the solids air dried
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
CC=1C(NC(=C(C1)I)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.7 mmol
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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